molecular formula C11H8F2N2O B1483575 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde CAS No. 2092257-19-5

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Cat. No. B1483575
CAS RN: 2092257-19-5
M. Wt: 222.19 g/mol
InChI Key: OCDUGKFUJCBXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde” is a compound that falls under the category of difluoromethylated compounds . Difluoromethylation is a process based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, has been reported . Their structures were confirmed by the aid of 1H NMR and HRMS analyses . The synthetic route involved the use of ethyl-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and triethyl orthoformate in the presence of acetic anhydride .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction . In molecular docking studies, the carbonyl oxygen atom of one such compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .


Chemical Reactions Analysis

Difluoromethylation reactions, such as tri-, di-, and mono-fluoromethylations and other perfluoroalkylations and polyfluoroalkylations, represent one of the most straightforward and efficient methods for the incorporation of a fluoroalkyl group (such as CF3, CF2H, or CH2F group) into organic molecules .

Scientific Research Applications

Pharmaceutical Research

The difluoromethyl group in this compound can significantly influence the biological activity of pharmaceuticals. Its incorporation into drug molecules can improve metabolic stability, enhance binding affinity, and modify the physicochemical properties of the compound . This makes 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde a valuable intermediate in the design of new therapeutic agents, particularly in the development of selective receptor modulators.

Material Science

In material science, the compound’s unique structure can be utilized to synthesize advanced materials with specific properties. For instance, its incorporation into polymers may lead to materials with improved thermal stability and chemical resistance, which are crucial for high-performance applications .

Agricultural Chemistry

This compound can be used to create novel agrochemicals. The difluoromethyl group is known for its insecticidal and fungicidal properties. Therefore, 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde could serve as a precursor in the synthesis of new pesticides that are more effective and environmentally friendly .

Organic Synthesis

The aldehyde group in the compound provides a reactive site for various organic transformations. It can be used in condensation reactions to form heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals .

Catalysis

The compound’s structure allows it to act as a ligand in transition metal catalysis. This can lead to the development of new catalytic systems that are more efficient and selective for reactions such as hydrogenation, carbon-carbon bond formation, and oxidation .

Bioconjugation

The presence of both aldehyde and difluoromethyl groups makes this compound an interesting candidate for bioconjugation techniques. It could be used to modify biomolecules like proteins and nucleic acids, potentially leading to applications in targeted drug delivery and diagnostic imaging .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on further improving the efficiency and selectivity of difluoromethylation reactions, as well as exploring new applications for difluoromethylated compounds in various fields .

properties

IUPAC Name

2-(difluoromethyl)-5-phenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDUGKFUJCBXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 5
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 6
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.